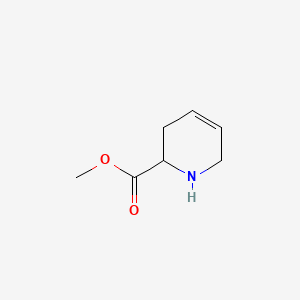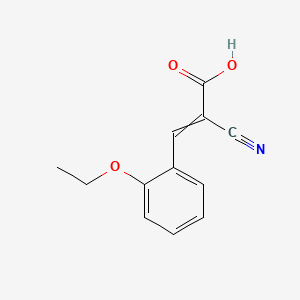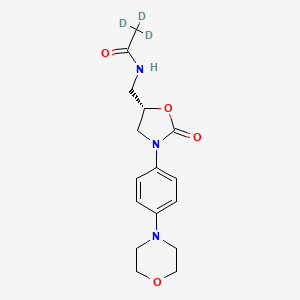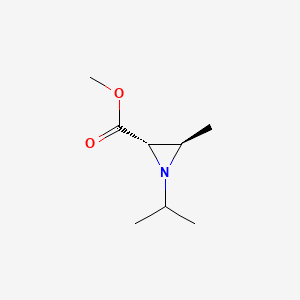
Barbituric Acid-13C,15N2
Overview
Description
Barbituric Acid-13C,15N2 is a stable isotope labelled compound of Barbituric Acid . It is the parent compound of barbiturate drugs . It is a white solid and is a labelled impurity of Fluorouracil .
Molecular Structure Analysis
The molecular formula of Barbituric Acid-13C,15N2 is C3 [13C]H4 [15N]2O3 . The molecular weight is 131.07 .Physical And Chemical Properties Analysis
Barbituric Acid-13C,15N2 is a white solid . It is soluble in DMSO . The molecular weight is 131.07 .Mechanism of Action
Safety and Hazards
Future Directions
Barbituric acid and its derivatives have gained significant attention for several years as an indispensable class of compounds in the pharmaceutical industry due to their various biological activities . Future research may focus on the synthesis of new compounds derived from barbituric acid for the development of efficient antimicrobial drugs .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Barbituric Acid-13C,15N2 can be achieved by introducing 13C and 15N isotopes during the synthesis of the Barbituric Acid molecule. This can be achieved by using starting materials that contain the desired isotopes and then conducting a series of reactions to form Barbituric Acid-13C,15N2.", "Starting Materials": [ "Urea-13C,15N2", "Diethyl Malonate", "Concentrated Sulfuric Acid", "Sodium Hydroxide", "Ethanol", "Acetone", "Hydrochloric Acid" ], "Reactions": [ "Step 1: Urea-13C,15N2 is reacted with diethyl malonate in the presence of concentrated sulfuric acid to form 5-(diethylamino)-5-oxopentanoic acid-13C,15N2.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide and ethanol to form the sodium salt of 5-(diethylamino)-5-oxopentanoic acid-13C,15N2.", "Step 3: The sodium salt of 5-(diethylamino)-5-oxopentanoic acid-13C,15N2 is then reacted with acetone and hydrochloric acid to form Barbituric Acid-13C,15N2." ] } | |
CAS RN |
1329809-18-8 |
Product Name |
Barbituric Acid-13C,15N2 |
Molecular Formula |
C4H4N2O3 |
Molecular Weight |
131.066 |
IUPAC Name |
1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/i4+1,5+1,6+1 |
InChI Key |
HNYOPLTXPVRDBG-VMGGCIAMSA-N |
SMILES |
C1C(=O)NC(=O)NC1=O |
synonyms |
2,4,6(1H,3H,5H)-Pyrimidinetrione-13C,15N2; 1,2,3,4,5,6-Hexahydro-2,4,6-pyrimidinetrione-13C,15N2; 2,4,6-Pyrimidinetriol-13C,15N2; 2,4,6-Pyrimidinetrione-13C,15N2; 2,4,6-Trihydroxypyrimidine-13C,15N2; 2,4,6-Trioxohexahydropyrimidine-13C,15N2; 6-Hydrox |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)
![2-Amino-1-(thieno[2,3-b]pyridin-3-yl)ethanol](/img/structure/B588777.png)



![2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B588792.png)

